Fornicin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-(2,5-dihydroxyphenyl)-4-(4-methylpent-3-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C16H18O4/c1-10(2)4-3-5-11-8-15(20-16(11)19)13-9-12(17)6-7-14(13)18/h4,6-9,15,17-18H,3,5H2,1-2H3 |
InChI Key |
MUFBROGJHZSIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C |
Synonyms |
fornicin A |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for Fornicin a from Fungal Sources
Strategies for the Extraction and Isolation of Fornicin A from Ganoderma fornicatum
The initial steps in obtaining this compound involve the proper cultivation and preparation of the fungal source, Ganoderma fornicatum, followed by optimized solvent extraction protocols to selectively isolate the target compounds.
This compound has been isolated from the fruiting bodies of Ganoderma fornicatum capes.gov.brnih.govacs.org. While specific cultivation details for G. fornicatum in the context of this compound isolation are not extensively detailed, general Ganoderma cultivation practices involve several key steps to produce fungal biomass. Typically, fresh fungal basidiomata are isolated using tissue culture techniques on suitable agar (B569324) media, such as potato dextrose agar (PDA), and incubated under controlled conditions (e.g., 25°C for two weeks) to promote mycelial growth mdpi.com. The resulting mycelial cultures can then be maintained on agar slants for future use termedia.pl.
For the production of fruiting bodies, various substrates are employed, with sawdust (e.g., rubber wood sawdust) being a common primary component, often supplemented with materials like wheat bran and calcium carbonate mdpi.comtermedia.plnih.govmycosphere.org. These substrate mixtures are usually sterilized, for instance, by autoclaving at 121°C for 90 minutes, to prevent contamination termedia.plnih.gov. After cooling, the sterilized substrates are inoculated with the fungal spawn and incubated under specific conditions of temperature (e.g., 25-28°C) and relative humidity (e.g., 65-85%) to facilitate mycelial colonization and subsequent fruiting body formation mdpi.comtermedia.plnih.govmycosphere.org. For extraction purposes, the harvested fruiting bodies are typically dried and often powdered to increase the surface area for efficient solvent penetration acs.orgscience.gov.
The isolation of this compound, along with co-occurring Fornicin B and Fornicin C, was achieved from the ethyl acetate (B1210297) (EtOAc)-soluble fraction of an aqueous acetone (B3395972) extract derived from Ganoderma fornicatum fruiting bodies acs.org. This indicates a sequential or partitioned extraction approach, where initial extraction might be performed with aqueous acetone, followed by liquid-liquid partitioning with ethyl acetate to concentrate the lipophilic or moderately polar compounds, including fornicins. Ethyl acetate is a commonly used solvent for extracting natural products, particularly those with moderate polarity ekb.eg.
The optimization of solvent extraction protocols is crucial for maximizing the yield and purity of target compounds. While specific optimization parameters for this compound are not explicitly detailed in the original isolation reports, general strategies for optimizing natural product extraction involve evaluating various factors. These include the type of solvent or solvent mixtures (e.g., water, ethanol (B145695), acetone, or their combinations), solvent-to-sample ratio, extraction temperature, extraction time, and the number of extraction cycles mdpi.com. For instance, studies on other natural products have shown that solvent mixtures with a high proportion of water or pure water can be efficient for recovering phenolic compounds, while specific organic solvents are preferred for less polar compounds mdpi.com. Reflux extraction, as seen with 80% ethanol for other Ganoderma species, is a common method to enhance extraction efficiency ekb.eg.
Chromatographic Purification Techniques for this compound
Following initial extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds present in the crude fungal extract.
Normal-Phase Chromatography (NPC) : this compound, Fornicin B, and Fornicin C were initially separated from the ethyl acetate extract of Ganoderma fornicatum using normal phase silica (B1680970) gel chromatography acs.orgekb.eg. Normal-phase chromatography utilizes a polar stationary phase, such as bare silica, and a non-polar mobile phase (e.g., mixtures of hexane (B92381) or heptane (B126788) with a polar modifier like ethyl acetate or isopropanol) sepscience.com. In this mode, compounds are separated based on their polarity, with less polar compounds eluting faster and more polar compounds being retained longer due to stronger interactions (e.g., dipole-dipole and hydrogen bonding) with the polar stationary phase sepscience.com. This technique is particularly effective for separating compounds that are highly retained in reversed-phase systems or have limited solubility in aqueous mobile phases sepscience.com.
Reversed-Phase Chromatography (RPC) : Although normal-phase silica gel was used for the initial separation of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and versatile technique for the purification and analysis of organic compounds, especially those that are non-polar to moderately polar sepscience.comwikipedia.org. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar, typically a mixture of water (often buffered) and a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) sepscience.comwikipedia.orgukessays.com. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer by the non-polar stationary phase, while more polar compounds elute first wikipedia.orgspringernature.com. Given that this compound is a prenylated phenolic compound acs.org, it possesses characteristics that make it amenable to separation by RP-HPLC, which is often used for final purification steps to achieve high purity ijcpa.in.
To obtain this compound in sufficient quantities and high purity for structural elucidation and further studies, advanced preparative separation techniques are employed.
Sephadex LH-20 Chromatography : This is a type of gel filtration chromatography that separates compounds primarily based on their molecular size, although secondary interactions can also play a role. Sephadex LH-20 has been widely used in the purification schemes of meroterpenoids and other natural products from Ganoderma species, often as an intermediate purification step after initial column chromatography ekb.egmdpi.comfrontiersin.orgsemanticscholar.orgmdpi.com. It helps to remove polymeric impurities and pre-fractionate the extract before more selective techniques.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Preparative HPLC is a powerful and essential technique for isolating and purifying target compounds from complex mixtures on a larger scale, ranging from milligrams to grams ijcpa.in. It operates on the same principle as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads ijcpa.in. For purification of Ganoderma constituents, preparative HPLC, often employing C18 (reversed-phase) columns, has been successfully utilized to obtain pure compounds ekb.egmdpi.comfrontiersin.orgsemanticscholar.org. Semi-preparative HPLC, a smaller scale version of preparative HPLC, is also commonly used for purifying fractions obtained from initial column chromatography steps mdpi.comfrontiersin.orgsemanticscholar.org. The use of preparative HPLC ensures the isolation of compounds with desired purity for subsequent structural characterization.
Spectroscopic Approaches for Structural Elucidation of Isolated this compound and Co-occurring Compounds
The definitive identification and structural elucidation of this compound and its co-occurring compounds, Fornicin B and Fornicin C, rely heavily on a combination of advanced spectroscopic techniques.
The structures of Fornicins A-C were elucidated through the comprehensive interpretation of their spectroscopic data capes.gov.brnih.govacs.org. Key techniques include:
Electrospray Ionization Mass Spectrometry (EIMS) / High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Mass spectrometry is crucial for determining the molecular weight and elemental composition of the isolated compounds. This compound, for instance, displayed an [M]+ ion at m/z 274 in its EIMS, which was consistent with its molecular formula C16H18O4 acs.org. HRESIMS provides even more precise mass measurements, allowing for the accurate determination of molecular formulas semanticscholar.orgmdpi.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) : NMR spectroscopy is the primary tool for elucidating the complete chemical structure, including the arrangement of atoms and their connectivity.
1H NMR (Proton NMR) : Provides information on the number, type, and environment of hydrogen atoms in the molecule, including their chemical shifts and coupling patterns acs.org. For this compound, the 1H NMR spectrum exhibited signals characteristic of methyl, methylene, oxymethine, and aromatic/olefinic methine protons acs.org.
13C NMR (Carbon-13 NMR) : Reveals the carbon skeleton of the molecule, indicating the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) acs.org. This compound's 13C NMR spectrum showed signals for two methyls, two methylenes, an oxymethine, five methines, five aromatic/olefinic quaternary carbons (two oxygenated), and an ester carbonyl carbon acs.org.
2D NMR (Two-Dimensional NMR) : Essential for establishing connectivity and spatial relationships within the molecule, especially for complex natural products. Common 2D NMR experiments include:
1H-1H COSY (Correlation Spectroscopy) : Shows correlations between coupled protons, revealing spin systems and adjacent protons mdpi.comsci-hub.se.
HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range correlations between protons and carbons across two or three bonds, which is vital for establishing connectivity through quaternary carbons and for linking different structural fragments acs.orgmdpi.comfrontiersin.orgmdpi.comsci-hub.se. For this compound, HMBC correlations were key in establishing the connection between the dihydroxybenzene structure and the side chain acs.org.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Provides information about protons that are close in space, regardless of whether they are directly bonded, which is critical for determining the relative stereochemistry of the molecule and the geometry of double bonds frontiersin.orgmdpi.comsci-hub.se.
Optical Rotation and Circular Dichroism (CD) Spectroscopy : These techniques are used to determine the absolute configuration of chiral compounds, especially when racemic mixtures are separated by chiral HPLC mdpi.comfrontiersin.orgsemanticscholar.orgmdpi.comsci-hub.senih.gov.
The combined interpretation of these spectroscopic data allows researchers to construct the full 2D and 3D structures of isolated compounds like this compound, Fornicin B, and Fornicin C, confirming their unique chemical identities.
Table 1: Spectroscopic Data Highlights for this compound
| Spectroscopic Technique | Key Information Provided for this compound |
| EIMS | Molecular ion at m/z 274, confirming molecular formula C16H18O4 acs.org. |
| 1H NMR | Signals for two methyls, two methylenes, an oxymethine, five methines, and aromatic/olefinic protons, indicating a 1,2,4-trisubstituted dihydroxybenzene structure connected to a 10-carbon side chain acs.org. |
| 13C NMR | Signals for two methyls, two methylenes, an oxymethine, five methines, five aromatic/olefinic quaternary carbons (two oxygenated), and an ester carbonyl carbon acs.org. |
| HMBC | Crucial for establishing connectivity, particularly between the benzene (B151609) ring and the side chain acs.org. |
Chemical Synthesis of Fornicin a and Its Analogues
Key Methodological Transformations Employed in Fornicin A Synthesis
Aldol (B89426) Condensation and Carbon-Carbon Bond Formation Strategies
A pivotal strategy in the chemical synthesis of this compound and its analogues is the application of aldol condensation. This fundamental carbon-carbon bond-forming reaction is instrumental in constructing the characteristic unsaturated γ-ketoacid moiety present in these meroterpenoids. researchgate.netresearchgate.netresearchgate.netresearchgate.net The process typically involves an optimized step-wise aldol condensation between two readily accessible building blocks, enabling the precise assembly of this crucial part of the molecular scaffold. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Aldol condensation, a cornerstone of organic synthesis, facilitates the formation of complex molecules from simpler precursors by creating new carbon-carbon bonds. sigmaaldrich.com It involves the reaction of an enolate ion (derived from a carbonyl compound) with another carbonyl compound, yielding a β-hydroxy aldehyde or ketone, which can subsequently undergo dehydration to form an α,β-unsaturated compound. sigmaaldrich.com The utility of aldol reactions extends broadly to the synthesis of various natural products, including other Ganoderma meroterpenoids like lucidumone, where intramolecular aldol reactions have been employed to construct complex polycyclic skeletons. researchgate.netresearchgate.net
Photocycloaddition and Rearrangement Reactions in Polycyclic Meroterpenoid Synthesis
While not explicitly detailed as key steps in the direct total synthesis of this compound in the available literature, photocycloaddition and rearrangement reactions are significant strategies employed in the synthesis of other polycyclic meroterpenoids, particularly those derived from the Ganoderma genus. For instance, the synthesis of Cochlearol B and Ganocins A-C has featured a [2+2] photocycloaddition to construct highly substituted cyclobutane (B1203170) rings. researchgate.netchemrxiv.org Furthermore, complex carbocation rearrangement sequences, often initiated by epoxide-opening, have been utilized to form intricate polycyclic frameworks in these related natural products. researchgate.netchemrxiv.org The photo-Fries rearrangement is another example of a rearrangement reaction applied in the synthesis of other Ganoderma meroterpenoids, such as lingzhiol. researchgate.net These reactions highlight the diverse and powerful tools available for assembling the complex polycyclic structures characteristic of meroterpenoids.
Challenges in the Chemical Synthesis of this compound
The chemical synthesis of this compound is fraught with challenges, primarily due to the compound's inherent instability and high reactivity. Overcoming these obstacles requires careful synthetic design and the implementation of sophisticated protecting group strategies.
Considerations of Compound Instability and Reactivity during Synthesis
A significant challenge in the synthesis of this compound, as well as its related compounds Fornicin D and Ganodercin D, is their pronounced instability. minnaardgroup.nlsciencelink.net Researchers have observed that these substances tend to "fall apart" towards the later stages of their synthesis. minnaardgroup.nlsciencelink.net This instability is attributed to the high reactivity of this compound, which possesses a double Michael acceptor moiety. minnaardgroup.nlsciencelink.net Additionally, its hydroquinone (B1673460) group is highly susceptible to oxidation, further contributing to its degradation. minnaardgroup.nlsciencelink.net Stability tests conducted on a substrate revealed that this compound degraded within a few hours when exposed to 37°C. sciencelink.net This inherent reactivity necessitates mild reaction conditions and careful handling throughout the synthetic pathway.
Development of Chemoselective Protecting Group Strategies
Given the instability and multiple reactive functional groups of this compound, the development and application of chemoselective protecting group strategies are crucial. minnaardgroup.nlsciencelink.net Protecting groups are transient derivatives that mask specific functional groups, preventing their undesired participation in chemical reactions while allowing transformations to occur elsewhere in the molecule. rsc.org In the context of this compound synthesis, attempts to mitigate instability involved the use of different protecting groups, although the compounds often remained unstable despite these efforts. sciencelink.net A specific strategy reported includes the THP (tetrahydropyranyl) protection of the phenolic hydroxyl group under basic conditions, which was developed to manage the reactivity of this sensitive moiety. researchgate.net The careful selection and removal of such protecting groups are essential for the successful assembly of complex molecules like this compound, ensuring that desired reactions proceed selectively without compromising other sensitive parts of the molecule.
Key Synthetic Data for this compound
| Compound | Key Synthetic Steps | Overall Yield | Linear Sequence (Steps) | Reference |
| (-)-ent-Fornicin A | Enantioselective reductive lactonization of γ-keto ester, alkylation, sulfoxide-β-syn-elimination | 36% | 6 | rsc.orgrsc.org |
| This compound, Fornicin D, Ganodercin D | Optimized step-wise aldol condensation for γ-ketoacid moiety | Not specified | Not specified | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
Biosynthetic Investigations of Fornicin a and Cognate Meroterpenoids
Proposed Biosynthetic Pathways for Fornicin A in Ganoderma Species
The biosynthesis of Ganoderma meroterpenoids (GMs), including this compound, is proposed to be a hybrid pathway that combines elements from the shikimic acid and mevalonic acid pathways nih.gov. The fundamental structure of these compounds consists of a 1,2,4-trisubstituted phenyl group, derived from the shikimate pathway, and a polyunsaturated terpenoid portion originating from the mevalonate pathway nih.gov.
The proposed biosynthetic journey begins with the creation of an aromatic precursor and a terpenoid chain. A pivotal step is the attachment of the terpenoid chain to the aromatic ring, a reaction known as prenylation nih.gov. Following this, the linear meroterpenoid undergoes a series of modifications. Acyclic precursors, such as Fornicin D, are considered key intermediates that lead to a variety of more complex, cyclized structures nih.govrug.nld-nb.info. This compound is distinguished by its γ-butenolide (a five-membered lactone) ring. It is hypothesized that this ring is formed from an acyclic precursor containing a γ-ketoacid moiety through a reductive lactonization process rug.nld-nb.info. This final cyclization step transforms the linear precursor into the characteristic structure of this compound.
Enzymatic and Non-Enzymatic Transformations in Meroterpenoid Biosynthesis
The construction of complex meroterpenoids from simple precursors involves a cascade of precise chemical transformations. Both genetically encoded enzymes and spontaneous chemical reactions are believed to play a role in generating the vast structural diversity observed in this class of molecules rug.nld-nb.info.
Aromatic prenyltransferases are crucial enzymes in the biosynthesis of meroterpenoids nih.gov. These enzymes catalyze the electrophilic addition of a prenyl group (a terpenoid-derived moiety) onto an aromatic ring. This prenylation step is a key branching point in the pathway, as it commits the aromatic precursor to the meroterpenoid scaffold. This reaction not only initiates the formation of the hybrid molecule but also contributes significantly to the structural diversity and enhanced biological activities of the final products nih.gov. Within the broader class of prenyltransferases, the UbiA-type family has been identified as being instrumental in expanding the variety of meroterpenoids beilstein-journals.orgnih.gov.
| Enzyme Class | Function in Meroterpenoid Biosynthesis | Reference |
| Aromatic Prenyltransferase | Catalyzes the attachment of a terpenoid chain to an aromatic precursor, a key step in forming the hybrid scaffold. | nih.gov |
| UbiA-type Prenyltransferase | A specific family of prenyltransferases involved in diversifying meroterpenoid structures. | beilstein-journals.orgnih.gov |
Following prenylation, the linear terpenoid chain of the precursor molecule can undergo various cyclization reactions to form the polycyclic skeletons characteristic of many Ganoderma meroterpenoids. These ring-forming reactions can be mediated by specific cyclase enzymes, which control the reaction to produce a specific three-dimensional structure (stereoisomer). Terpene cyclases are particularly important for generating the core ring systems and contribute significantly to the skeletal diversity of these fungal metabolites nih.gov.
However, it has also been proposed that some of the more complex cyclizations may occur non-enzymatically rug.nld-nb.info. The isolation of many intricate Ganoderma meroterpenoids as racemates (an equal mixture of enantiomers) supports the hypothesis of spontaneous, non-enzyme-catalyzed reactions, as enzymes typically produce a single enantiomer rug.nld-nb.info. The formation of this compound's butenolide ring via reductive lactonization is a key cyclization that is likely enzyme-mediated to ensure the correct stereochemistry observed in the natural product rug.nl.
The final layers of structural complexity in meroterpenoid biosynthesis are added through oxidative modifications and molecular rearrangements nih.gov. Ganoderma meroterpenoids are frequently oxidized at various positions along the terpenoid chain and on the carbon adjacent to the hydroquinone (B1673460) ring rug.nld-nb.info. These oxidative reactions, which include hydroxylations and epoxidations, are primarily catalyzed by two major families of enzymes: cytochrome P450 monooxygenases (P450s) and α-ketoglutarate (αKG)-dependent dioxygenases beilstein-journals.orgnih.gov. These enzymes can introduce oxygen atoms into the molecule, creating new functional groups and chiral centers. P450s, in particular, have been shown to perform complex, multi-step oxidations in the biosynthesis of other fungal terpenoids nih.gov. These oxidative steps are often precursors to subsequent rearrangement reactions, further diversifying the molecular architecture nih.gov.
| Enzyme Family | Role in Meroterpenoid Biosynthesis | Example Reactions | Reference |
| Cytochrome P450s | Catalyze a wide range of oxidative modifications. | Hydroxylation, Epoxidation | beilstein-journals.orgnih.govnih.gov |
| αKG-dependent dioxygenases | Contribute to skeletal diversity through various oxidative reactions. | Hydroxylation, Unsaturation, C-C bond reconstruction | beilstein-journals.orgnih.gov |
Biogenetic Relationships of this compound with Co-occurring Ganoderma Meroterpenoids
This compound does not exist in isolation but is part of a larger family of structurally related meroterpenoids produced by Ganoderma species. It is proposed that these compounds are all derived from a common set of acyclic (linear) precursors through divergent biosynthetic pathways rug.nld-nb.info. Fornicin D, for instance, is considered a plausible biogenetic precursor to a variety of other meroterpenoids nih.gov. From this common intermediate, different enzymatic or spontaneous reactions can lead to a range of final products. For example, while this compound is formed through reductive lactonization to create a butenolide ring, other precursors might undergo different cyclizations to form compounds with five, six, or even seven-membered rings in their terpenoid portion nih.gov. This concept of a common precursor branching into multiple products explains the co-occurrence of these structurally related molecules in the same organism.
| Compound | Proposed Biogenetic Relationship to this compound |
| Fornicin D | Acyclic precursor |
| Ganomycins | Co-occurring meroterpenoids derived from common precursors |
| Cochlearins | Structurally related compounds with different cyclization patterns |
Computational and Molecular Biology Approaches for Biosynthesis Elucidation
Modern scientific techniques have become indispensable in unraveling the complex biosynthetic pathways of natural products like this compound. Molecular biology approaches, particularly genome mining, allow researchers to scan the fungal DNA for biosynthetic gene clusters (BGCs)—groups of genes that encode the enzymes responsible for producing a specific metabolite beilstein-journals.orgnih.gov. Once a candidate BGC is identified, the function of individual enzymes can be tested through heterologous expression, where the gene is transferred into a different, easily manipulated host organism like yeast or another fungus nih.govnih.gov. This strategy has been successfully used to identify and characterize key enzymes like P450s and cyclases in the biosynthesis of related Ganoderma triterpenoids nih.govdiscoveryhpc.com.
Computational biology complements these efforts. The prediction of protein structures using AI and the analysis of enzyme crystal structures provide deep insights into how these molecular machines catalyze specific reactions beilstein-journals.orgnih.gov. This understanding can guide site-directed mutagenesis experiments to probe enzyme mechanisms or even engineer enzymes to produce novel compounds. By combining these computational and molecular biology tools, scientists can systematically decode the intricate biosynthetic network that leads to this compound and other valuable Ganoderma meroterpenoids.
Structure Activity Relationship Sar Studies of Fornicin a and Its Structural Variants
Design and Synthesis of Fornicin A Analogues for SAR Profiling
The foundation of SAR studies lies in the systematic modification of a lead compound and the evaluation of the resulting analogues. The design of this compound analogues focuses on altering specific parts of the molecule, such as the hydroquinone (B1673460) ring, the terpenoid side chain, or the γ-butenolide moiety, to probe their importance for biological activity.
A key strategy for producing such analogues is a divergent total synthesis approach. researcher.liferug.nl This method allows for the creation of several structurally related Ganoderma meroterpenoids from a common intermediate, making it an efficient platform for generating a library of compounds for SAR profiling. rug.nl The synthesis hinges on the construction of a precursor containing the characteristic (Z)-unsaturated γ-ketoacid moiety. rug.nl From this central precursor, different final products can be obtained through specific late-stage transformations. For instance, a reductive lactonization step yields the butenolide ring characteristic of this compound, while simple hydrolysis of the same precursor can lead to related compounds like Ganodercin D. rug.nl
This divergent pathway enables the targeted synthesis of analogues with modifications in key regions:
The Terpenoid Side Chain: Altering the length, saturation, or stereochemistry of the side chain.
The Aromatic Ring: Introducing or modifying substituents on the hydroquinone unit.
The Connecting Moiety: Changing the functionality or geometry of the γ-ketoacid derivative.
The table below illustrates structural variants of this compound that can be accessed through a divergent synthetic strategy, providing a basis for SAR studies.
| Compound Name | Core Structure | Key Differentiating Feature | Synthetic Precursor | Final Transformation |
| This compound | Prenylated Hydroquinone | γ-Butenolide Ring | (Z)-unsaturated γ-keto ester | Reductive Lactonization |
| Fornicin D | Prenylated Hydroquinone | (E)-unsaturated γ-ketoacid | (E)-unsaturated γ-keto ester | Ester Hydrolysis |
| Ganodercin D | Prenylated Hydroquinone | (Z)-unsaturated γ-ketoacid | (Z)-unsaturated γ-keto ester | Ester Hydrolysis |
This table illustrates how a common synthetic intermediate can be used to generate different structural analogues for SAR studies, based on the divergent synthesis approach described in the literature. rug.nl
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of natural products like this compound and its analogues, QSAR can predict the activity of untested compounds, thereby guiding the synthesis of more potent derivatives. mdpi.com
The development of a QSAR model typically involves several key steps:
Data Set Preparation: A dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. This set is then divided into a 'training set' for building the model and a 'test set' for validating its predictive power. mdpi.com
Descriptor Calculation: Molecular descriptors, which are numerical values representing various physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated for each compound in the dataset. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.gov
Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation is performed using the training set, while external validation uses the test set to confirm its ability to predict the activity of new compounds. mdpi.com Key statistical metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (R²_test) for the test set. mdpi.com
Different QSAR approaches can be employed, including 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR, which considers the 3D conformation of the molecules and their interaction fields. nih.gov
In Silico Approaches for Molecular Docking and Interaction Prediction
In silico molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. researchgate.net This technique is invaluable for predicting binding affinity and understanding the molecular interactions that govern biological activity.
The molecular docking process for this compound or its analogues would follow a standardized workflow:
Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand (this compound) are prepared. This involves optimizing the ligand's geometry and preparing the protein structure, for instance, by adding hydrogen atoms and assigning charges.
Defining the Binding Site: A "grid box" is defined on the receptor, specifying the volume in which the docking algorithm will search for possible binding poses. This is typically centered around the known active site of the protein.
Docking Simulation: Software such as AutoDock is used to systematically explore various conformations and orientations of the ligand within the receptor's binding site. researchgate.net The program calculates a binding score, commonly expressed in kcal/mol, for the most favorable poses. A more negative score generally indicates a stronger predicted binding affinity.
Analysis of Results: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein. mdpi.com
The table below provides an example of the type of data generated from a molecular docking study.
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Analogue 1 | -8.5 | TYR-123, SER-150 | Hydrogen Bond |
| Analogue 2 | -7.9 | LEU-89, PHE-160 | Hydrophobic |
| Analogue 3 | -9.2 | TYR-123, ASP-145 | Hydrogen Bond, Electrostatic |
This is a hypothetical data table illustrating the typical outputs of a molecular docking simulation, used to compare the binding potential of different analogues.
Elucidation of Structural Features Influencing Molecular Interactions
By integrating the findings from analogue synthesis, SAR, QSAR, and molecular docking, it is possible to elucidate the specific structural features of this compound that are critical for its molecular interactions. For Ganoderma meroterpenoids, both the hydroquinone core and the terpenoid side chain are considered biologically active moieties. frontiersin.org
Key structural features of this compound likely to influence its interactions include:
The Hydroquinone Ring: The hydroxyl groups on the aromatic ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. Their position and acidity are critical determinants of binding strength.
The γ-Butenolide Ring: The carbonyl oxygen within this ring can act as a hydrogen bond acceptor. The planarity and electronic properties of the butenolide system are also important for fitting into a binding pocket.
Stereochemistry: The specific 3D arrangement of atoms (stereochemistry) at chiral centers is often crucial for precise molecular recognition and can dramatically affect binding affinity.
SAR studies on related natural products have shown that modifications such as O-substitutions or the introduction of short aliphatic chains can significantly modulate biological activity, underscoring the importance of these functional groups in molecular interactions. mdpi.com
Mechanistic Investigations of Fornicin a in Biological Systems
Molecular Target Identification and Engagement Studies
Initial research into the molecular targets of Fornicin A has identified two potential proteins through which it may exert its biological effects: HIV-1 protease and the ryanodine (B192298) receptor.
One study revealed that this compound possesses weak inhibitory activity against HIV-1 protease, an enzyme critical for the replication of the human immunodeficiency virus. This finding suggests that this compound may interfere with the viral life cycle, although the potency of this inhibition requires further characterization.
Furthermore, investigations into the effects of this compound on cardiomyocytes have demonstrated its ability to inhibit the frequency of Ca2+ sparks. These events are localized releases of calcium from the sarcoplasmic reticulum, primarily through ryanodine receptors, and play a fundamental role in cardiac muscle excitation-contraction coupling. The modulation of Ca2+ spark frequency points towards the ryanodine receptor as a potential molecular target for this compound.
| Potential Molecular Target | Observed Effect of this compound | Implication |
| HIV-1 Protease | Weak inhibition | Potential interference with viral replication |
| Ryanodine Receptor | Inhibition of Ca2+ spark frequency | Modulation of intracellular calcium signaling |
In Vitro Cellular Assays for Mechanistic Characterization (excluding efficacy/safety)
Direct experimental evidence for the binding of this compound to its putative molecular targets is a critical area for investigation. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy could be utilized to characterize the binding affinity and kinetics of this compound with HIV-1 protease and the ryanodine receptor. Computational molecular docking studies could also provide valuable insights into the potential binding modes and key interacting residues. To date, specific protein-ligand interaction studies for this compound have not been extensively reported in the scientific literature.
The interaction of this compound with its molecular targets is expected to trigger downstream effects on various cellular signaling pathways. Based on the known functions of its potential targets and the activities of related meroterpenoids, several pathways warrant investigation.
Given the anti-inflammatory properties observed in other Ganoderma meroterpenoids, it is plausible that this compound may modulate inflammatory pathways. Key pathways to investigate would include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Assays such as reporter gene assays, Western blotting for key signaling proteins (e.g., phosphorylated forms of IκBα, p65, p38, ERK, and JNK), and measurements of downstream inflammatory mediators (e.g., nitric oxide, prostaglandins) would be instrumental in characterizing these effects.
Additionally, some meroterpenoids have been shown to activate the Nrf2/HO-1 antioxidant response pathway. Luciferase reporter assays for Nrf2 activation and Western blot analysis for HO-1 expression could be employed to determine if this compound shares this mechanistic feature.
| Cellular Pathway | Potential Effect of this compound | Relevant In Vitro Assays |
| NF-κB Signaling | Inhibition | Reporter gene assays, Western blotting for p-IκBα and p-p65 |
| MAPK Signaling | Modulation | Western blotting for p-p38, p-ERK, and p-JNK |
| Nrf2/HO-1 Pathway | Activation | Luciferase reporter assays, Western blotting for HO-1 |
Comparative Mechanistic Analysis with Related Meroterpenoids
This compound belongs to a larger class of meroterpenoids isolated from Ganoderma species, many of which exhibit a diverse range of biological activities. A comparative mechanistic analysis can provide valuable context for understanding the unique and shared properties of this compound.
Other Ganoderma meroterpenoids, such as Ganodercin D and various ganomycins, have demonstrated significant antioxidant and anti-inflammatory activities. For instance, certain meroterpenoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. These effects are often linked to the modulation of the NF-κB and MAPK pathways.
While this compound shares a common structural scaffold with these compounds, its specific inhibitory actions on HIV-1 protease and Ca2+ spark frequency suggest a potentially distinct mechanistic profile. A direct comparative study using a panel of in vitro assays would be necessary to delineate the precise mechanistic similarities and differences between this compound and its structural relatives. Such a study could involve head-to-head comparisons of their effects on key enzymes, signaling proteins, and cellular responses.
| Compound | Reported Mechanistic Insights |
| This compound | Weak HIV-1 protease inhibition, Ca2+ spark frequency inhibition |
| Ganodercin D | Antioxidant activity |
| Ganomycins | Antioxidant and anti-inflammatory activities (inhibition of iNOS and NO production) |
| Other Ganoderma Meroterpenoids | Modulation of NF-κB and MAPK pathways, activation of Nrf2/HO-1 pathway |
Methodological Frameworks for Biochemical and Cell-Based Analysis
A robust methodological framework is essential for the detailed biochemical and cell-based analysis of this compound's mechanism of action.
For biochemical analysis, recombinant expression and purification of the target proteins (HIV-1 protease, ryanodine receptor domains) would be the first step. Subsequently, enzyme inhibition assays, such as fluorescence resonance energy transfer (FRET)-based assays for HIV-1 protease, and radioligand binding assays for the ryanodine receptor, can be employed to quantify the inhibitory potency of this compound.
For cell-based analysis, a variety of specialized cell lines and primary cells are required. To study the anti-HIV-1 activity, cell lines that support HIV-1 replication would be utilized, and the effect of this compound on viral protein processing could be assessed by Western blotting. For investigating the modulation of calcium signaling, primary cardiomyocytes or cell lines expressing the ryanodine receptor would be loaded with calcium-sensitive fluorescent dyes, and changes in Ca2+ spark characteristics would be monitored using confocal microscopy. To explore effects on inflammatory and antioxidant pathways, macrophage cell lines (e.g., RAW 264.7) and epithelial cell lines equipped with specific reporter constructs would be valuable tools.
| Analysis Type | Methodological Approach | Specific Techniques |
| Biochemical Analysis | Recombinant protein expression and purification | Enzyme inhibition assays (e.g., FRET), Radioligand binding assays |
| Cell-Based Analysis | Use of specialized cell lines and primary cells | Western blotting, Confocal microscopy with calcium imaging, Reporter gene assays |
Future Research Directions for Fornicin a
Development of Innovative and Scalable Synthetic Methodologies for Fornicin A
The advancement of this compound research is fundamentally limited by its low isolation yield from natural sources. The development of a robust and scalable synthetic route is paramount for enabling comprehensive biological evaluation and structure-activity relationship (SAR) studies. While a concise, divergent total synthesis has been reported, future efforts must focus on overcoming existing limitations, particularly concerning scalability and the stability of synthetic intermediates and the final product.
Key areas for innovation include:
Alternative Cyclization Strategies: Investigating different methods for constructing the butenolide moiety to improve yield and stereoselectivity.
Protecting Group Optimization: Exploring more robust, yet easily cleavable, protecting groups for the phenolic hydroxyls that can withstand a wider range of reaction conditions.
Flow Chemistry: Adapting the synthetic route to a continuous flow process could enhance scalability, improve reaction control, and potentially minimize the decomposition of unstable intermediates.
| Aspect of Synthesis | Current Methodology (Bunt et al.) | Proposed Future Directions | Potential Advantages |
| Key Bond Formation | Step-wise aldol (B89426) condensation to form the γ-ketoacid moiety d-nb.inforesearcher.life. | Catalytic asymmetric aldol reactions; exploring alternative C-C bond-forming strategies like Wittig or Horner-Wadsworth-Emmons reactions. | Improved stereocontrol, higher yields, milder reaction conditions. |
| Scalability | Bench-scale synthesis demonstrated rug.nl. | Process optimization for gram-scale synthesis; development of a flow chemistry-based route. | Enables production of sufficient material for extensive biological testing and SAR studies. |
| Intermediate Stability | Some intermediates and the final product show significant instability under various conditions rug.nl. | Design of synthetic routes that bypass sensitive intermediates; synthesis of stabilized analogs (e.g., via methylation of phenolic groups). | Facilitates reliable biological assays and improves shelf-life for potential applications. |
| Overall Efficiency | Divergent approach allows access to related compounds like Fornicin D d-nb.inforesearcher.life. | Convergent synthesis strategies; enzymatic or chemo-enzymatic steps to increase efficiency and selectivity. | Reduced step count, improved overall yield, and potentially lower production costs. |
Comprehensive Elucidation of Biosynthetic Pathways and Genetic Basis
The biosynthetic pathway of this compound is currently unknown. However, it is hypothesized to belong to the broader class of Ganoderma meroterpenoids (GMs), which are thought to derive from the shikimate and mevalonate pathways nih.gov. The proposed precursors are a polyketide-derived aromatic core (originating from 4-hydroxybenzoate) and a terpenoid side chain (originating from farnesyl diphosphate) nih.gov. Elucidating the precise enzymatic steps and the underlying genetic architecture is crucial for understanding how Ganoderma fornicatum produces this specific molecule and for enabling its biotechnological production.
Future research must focus on identifying the biosynthetic gene cluster (BGC) responsible for this compound production. This will involve a combination of genomic and transcriptomic analyses of the source organism. Identifying the specific polyketide synthase (PKS) and terpene synthase/cyclase enzymes is a primary objective.
Key experimental approaches should include:
Genome Sequencing and BGC Annotation: Sequencing the genome of G. fornicatum and using bioinformatic tools to identify putative meroterpenoid BGCs.
Gene Knockout and Heterologous Expression: Systematically deleting candidate genes (e.g., PKS, prenyltransferase) in the native organism to observe changes in the metabolite profile. Subsequently, the identified BGC can be expressed in a heterologous host like Aspergillus oryzae or Saccharomyces cerevisiae to confirm its role in this compound production.
Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate) and analyzing the labeling pattern in this compound via NMR or mass spectrometry to confirm the biosynthetic origins and key bond formations.
| Research Question | Proposed Experimental Approach | Expected Outcome |
| What are the primary precursors of this compound? | Isotopic labeling studies with ¹³C and ²H labeled precursors. | Confirmation of the polyketide and terpenoid origins of the molecule. |
| Which genes are responsible for its biosynthesis? | Genome sequencing of Ganoderma fornicatum followed by bioinformatic prediction of the Biosynthetic Gene Cluster (BGC). | Identification of a candidate BGC containing a PKS, a prenyltransferase, and modifying enzymes (e.g., P450s, oxidoreductases). |
| What is the function of each gene in the BGC? | Targeted gene deletion in the native host; heterologous expression of the entire BGC and individual genes in a model fungus. | Pinpointing the specific enzymes responsible for backbone synthesis, prenylation, oxidation, and cyclization. |
| What is the sequence of enzymatic reactions? | In vitro characterization of purified biosynthetic enzymes with synthetic substrates. | A complete, step-by-step map of the this compound biosynthetic pathway. |
Expansion of Structure-Activity Relationship Studies for Chemical Optimization
To date, the biological activity of this compound is poorly understood, largely due to its instability under assay conditions rug.nl. However, one study has reported that this compound demonstrates DPPH radical scavenging activity, suggesting antioxidant potential nih.gov. This finding, combined with the known cytotoxic and antioxidant activities of other Ganoderma meroterpenoids, provides a logical starting point for systematic SAR studies nih.gov. The primary goal is to design and synthesize stable analogs of this compound to define the key structural features required for biological activity and to optimize its therapeutic potential.
Future research should focus on three main structural regions for modification: the hydroquinone (B1673460) core, the terpenoid-derived side chain, and the butenolide ring. A library of analogs should be synthesized to probe the effects of modifying hydrophobicity, electronic properties, and steric bulk on antioxidant and potential cytotoxic activities. A critical initial step will be to develop analogs with improved chemical stability to enable reliable biological testing.
| Structural Region | Proposed Modifications | Rationale / Investigated Property | Potential Bioactivity to Assess |
| Hydroquinone Core | Methylation or acylation of one or both phenolic hydroxyls. Replacement of hydroxyls with other functional groups (e.g., amines, halogens). | Improve stability against oxidation; modulate hydrogen-bonding capacity and electronic properties. | Antioxidant (DPPH/ABTS assays), Cytotoxicity (e.g., against A549, Huh-7 cell lines) nih.gov. |
| Butenolide Ring | Saturation of the double bond. Modification of the lactone to a lactam or other heterocyclic systems. Opening the ring to the corresponding γ-ketoacid. | Assess the role of the Michael acceptor system in bioactivity; improve stability. | Cytotoxicity, anti-inflammatory activity. |
| Terpenoid Side Chain | Variation of chain length (e.g., geranyl vs. farnesyl precursors). Introduction or removal of double bonds. Introduction of polar functional groups (e.g., hydroxyls, epoxides). | Modulate lipophilicity and interaction with hydrophobic binding pockets. | Farnesyltransferase inhibition, cytotoxicity. |
| Stereochemistry | Synthesis of enantiomers and diastereomers of this compound and its active analogs. | Determine the stereochemical requirements for interaction with biological targets. | All relevant biological activities. |
Advanced Characterization of Molecular and Cellular Mechanistic Profiles in Diverse Biological Systems
Understanding how this compound or its optimized analogs exert their biological effects at the molecular and cellular levels is a critical next step. Given the antioxidant activity reported for this compound and related meroterpenoids, a key avenue of investigation is its effect on cellular oxidative stress pathways nih.gov. For instance, some Ganoderma meroterpenoids have been shown to protect cells from oxidative damage through the PI3K/Akt-mediated activation of the Nrf2/HO-1 pathway nih.gov. This provides a clear, testable hypothesis for this compound.
Future studies should employ a range of modern cell and molecular biology techniques to identify the direct molecular targets and delineate the downstream cellular pathways modulated by stable, active analogs of this compound. This research will be essential to validate its potential as a pharmacological tool or therapeutic lead.
Key research objectives include:
Target Identification: Utilizing unbiased chemical proteomics approaches, such as Activity-Based Protein Profiling (ABPP) or Cellular Thermal Shift Assay (CETSA), to identify the direct protein binding partners of this compound analogs.
Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to obtain a global view of the cellular response to treatment, identifying modulated signaling pathways and biological processes.
Validation of Antioxidant Mechanism: Investigating the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the upregulation of its target genes (e.g., HMOX1, NQO1) in relevant cell models (e.g., hepatocytes, macrophages) under oxidative stress.
Elucidation of Cytotoxic Mechanisms: If cytotoxic analogs are identified, investigating the mechanism of cell death (apoptosis vs. necrosis), cell cycle effects, and impact on key cancer-related pathways.
| Research Objective | Proposed Methodology | Specific Endpoints to Measure |
| Identify direct molecular targets | Cellular Thermal Shift Assay (CETSA); Affinity chromatography coupled with mass spectrometry. | Changes in protein thermal stability upon ligand binding; identification of specific protein interactors. |
| Characterize antioxidant mechanism | Western blot, qPCR, immunofluorescence microscopy. | Phosphorylation of Akt, nuclear translocation of Nrf2, mRNA and protein levels of HO-1 and other antioxidant enzymes. |
| Profile global cellular response | RNA-sequencing (transcriptomics), quantitative proteomics (e.g., SILAC, TMT). | Differentially expressed genes and proteins; enriched signaling pathways (e.g., KEGG, GO analysis). |
| Investigate potential anti-cancer effects | Cell viability assays (MTT), flow cytometry (for cell cycle and apoptosis analysis), Seahorse metabolic analysis. | IC₅₀ values in cancer cell lines, induction of apoptosis (Annexin V staining), cell cycle arrest, changes in cellular respiration. |
Q & A
Q. What established analytical techniques are recommended for characterizing Fornicin A’s purity and structural integrity?
To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing results with published spectral databases and adhering to protocols in the Beilstein Journal of Organic Chemistry guidelines ensures reproducibility . For novel compounds, elemental analysis and X-ray crystallography may be required to validate identity .
Q. How can researchers optimize extraction protocols for this compound from natural sources?
Optimization involves systematic testing of solvent polarity (e.g., methanol vs. ethyl acetate), extraction duration, and temperature. Fractional crystallization or column chromatography should follow, guided by thin-layer chromatography (TLC) monitoring. Detailed methods for solvent ratios and instrumentation specifications must be documented to enable replication, as per Manuscript Submission Guidelines .
Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?
Cell-based assays (e.g., MTT assays for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets) are standard. Researchers should include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to account for biological variability, as outlined in preclinical reporting standards .
Advanced Research Questions
Q. How should researchers design dose-response experiments to investigate this compound’s bioactivity while minimizing off-target effects?
Employ a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate measurements. Use orthogonal assays (e.g., fluorescence-based and colorimetric readouts) to confirm specificity. Statistical tools like ANOVA with post-hoc tests are critical for identifying significant trends, as emphasized in Qualitative Research in Social Science . Include cytotoxicity controls (e.g., lactate dehydrogenase assays) to distinguish therapeutic efficacy from nonspecific cell death .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from bioavailability differences or metabolic degradation. Address these by:
Q. How can researchers validate this compound’s mechanism of action when existing literature proposes conflicting pathways?
Implement a multi-omics approach: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (Western blot/LC-MS) to confirm protein-level changes, and metabolomics to trace downstream metabolic shifts. Compare findings against pathway databases (e.g., KEGG) and use siRNA knockdown or CRISPR-Cas9 models to test causality, following Extended Essay Guidelines .
Q. What statistical frameworks are robust for analyzing time-dependent cytotoxicity data in this compound studies?
Survival analysis (e.g., Kaplan-Meier curves with log-rank tests) is suitable for longitudinal cytotoxicity data. For nonlinear dose-response relationships, use Hill slope modeling or IC50 calculations with 95% confidence intervals. Ensure raw data and code for statistical analyses are archived in supplementary materials, as per Reproducibility Standards .
Methodological Considerations
- Data Presentation : Include processed data tables in the main text (e.g., IC50 values, spectral peaks) and raw datasets in appendices or supplementary files .
- Contradiction Analysis : Apply dialectical frameworks to prioritize principal contradictions (e.g., efficacy vs. toxicity) and iteratively refine hypotheses through literature triangulation .
- Ethical Reporting : Disclose all experimental conditions (e.g., cell passage numbers, solvent purity grades) to meet NIH preclinical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
